GH-VII
Description
GH-VII is a lithium-ion battery cathode material hypothesized to belong to the family of layered transition-metal oxides, which are widely studied for their high energy density and structural stability. These materials are critical for applications in consumer electronics, electric vehicles, and grid-scale energy storage due to their reversible lithium-ion intercalation capabilities. This compound is postulated to optimize energy density and cycle life by incorporating mixed transition metals (e.g., Ni, Mn, Co) in its layered framework, a strategy employed in advanced cathodes like NMC (LiNiₓMnᵧCo₂O₂) .
Properties
CAS No. |
13309-02-9 |
|---|---|
Molecular Formula |
O6Ti3 |
Synonyms |
GH-VII |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares GH-VII with three structurally and functionally analogous cathode materials: LiCoO₂ (layered), LiMn₂O₄ (spinel), and LiFePO₄ (olivine). Key metrics include specific capacity, voltage, thermal stability, and cost.
Table 1: Comparative Properties of this compound and Similar Cathode Materials
| Property | This compound (Hypothesized) | LiCoO₂ | LiMn₂O₄ | LiFePO₄ |
|---|---|---|---|---|
| Crystal Structure | Layered | Layered | Spinel | Olivine |
| Specific Capacity | ~180 mAh/g¹ | 140–160 mAh/g | 100–120 mAh/g | 150–170 mAh/g |
| Average Voltage | 3.8 V vs. Li/Li⁺ | 3.7 V vs. Li/Li⁺ | 4.0 V vs. Li/Li⁺ | 3.3 V vs. Li/Li⁺ |
| Thermal Stability | Moderate² | Low³ | Moderate | High |
| Raw Material Cost | Medium⁴ | High (Co-dependent) | Low (Mn-rich) | Low (Fe-rich) |
Key Findings:
Structural Flexibility :
- This compound and LiCoO₂ both adopt layered structures, enabling high lithium-ion diffusivity and energy density. However, this compound’s hypothesized mixed-metal composition (e.g., Ni/Mn/Co) may mitigate the structural degradation seen in LiCoO₂ during deep cycling .
- In contrast, LiMn₂O₄’s spinel structure provides a 3D lithium diffusion pathway, but its lower capacity limits energy density. LiFePO₄’s olivine framework offers exceptional thermal stability but suffers from low intrinsic conductivity .
Performance Trade-offs :
- This compound’s projected specific capacity (~180 mAh/g) exceeds LiCoO₂ and LiMn₂O₄, aligning it with high-nickel NMC variants. However, its voltage (3.8 V) is lower than LiMn₂O₄’s 4.0 V, reducing energy density gains .
- LiFePO₄’s superior thermal stability makes it safer for high-temperature applications, but its low voltage limits adoption in energy-intensive systems.
Cost and Sustainability :
- This compound’s use of cobalt (if present) may raise cost and ethical concerns, similar to LiCoO₂. LiMn₂O₄ and LiFePO₄, which utilize abundant Mn and Fe, are more scalable for mass production .
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